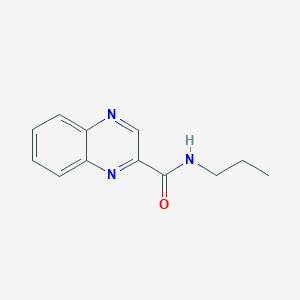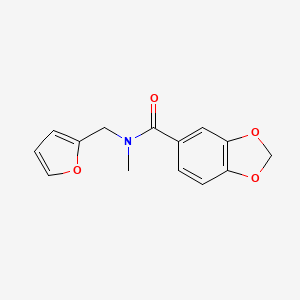
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied in scientific research applications. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, proliferation, and survival.
Wirkmechanismus
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of the ATP binding site on the EGFR tyrosine kinase domain. By binding to this site, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been shown to have potent biochemical and physiological effects in vitro and in vivo. It inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been shown to promote wound healing and tissue repair by stimulating the proliferation and migration of epithelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its potency, selectivity, and specificity for EGFR inhibition. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide. One area of interest is the development of novel EGFR inhibitors with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to EGFR inhibition in cancer patients. Additionally, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide could be used as a tool to study the role of EGFR in other physiological and pathological processes, such as inflammation and tissue repair. Finally, the combination of N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide with other targeted therapies could be explored to improve the efficacy of cancer treatment.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide involves several steps, including the protection of the furan ring, the introduction of the benzodioxole ring, and the coupling of the amide group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been widely used in scientific research applications to study the role of EGFR in various physiological and pathological processes, including cancer, inflammation, and wound healing. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has also been used to study the effects of EGFR inhibition on wound healing and tissue repair.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15(8-11-3-2-6-17-11)14(16)10-4-5-12-13(7-10)19-9-18-12/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPREFPPYHWZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


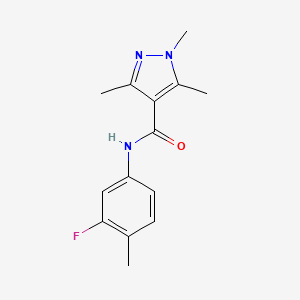
![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

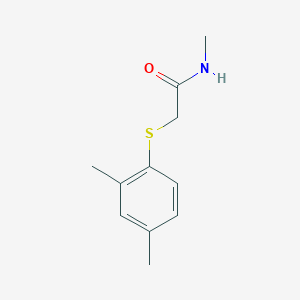
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
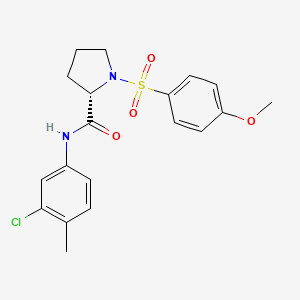
![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
